molecular formula C9H9N3OS2 B10840348 1-Furan-2-ylmethyl-3-thiazol-2-yl-thiourea

1-Furan-2-ylmethyl-3-thiazol-2-yl-thiourea

Cat. No.: B10840348
M. Wt: 239.3 g/mol
InChI Key: OLLCKULTVXOISU-UHFFFAOYSA-N
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Description

1-Furan-2-ylmethyl-3-thiazol-2-yl-thiourea is a heterocyclic compound that combines the structural features of furan, thiazole, and thiourea

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Furan-2-ylmethyl-3-thiazol-2-yl-thiourea typically involves the reaction of furan-2-carbaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazole ring. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: 1-Furan-2-ylmethyl-3-thiazol-2-yl-thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Furan-2-ylmethyl-3-thiazol-2-yl-thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the furan and thiazole rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-Furan-2-ylmethyl-3-thiazol-2-yl-thiourea stands out due to its unique combination of furan, thiazole, and thiourea moieties, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .

Properties

Molecular Formula

C9H9N3OS2

Molecular Weight

239.3 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-3-(1,3-thiazol-2-yl)thiourea

InChI

InChI=1S/C9H9N3OS2/c14-8(12-9-10-3-5-15-9)11-6-7-2-1-4-13-7/h1-5H,6H2,(H2,10,11,12,14)

InChI Key

OLLCKULTVXOISU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=S)NC2=NC=CS2

Origin of Product

United States

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